N-[2-methoxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methoxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide is a synthetic organic compound with a complex structure It features a naphthalene ring system substituted with a carboxamide group and a side chain containing methoxy and methylsulfanyl functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the naphthalene-1-carboxylic acid derivative, which is then converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is then reacted with an amine containing the desired side chain, such as 2-methoxy-4-(methylsulfanyl)butylamine, under basic conditions to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-methoxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Wirkmechanismus
The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylsulfanyl groups can influence the compound’s binding affinity and selectivity for these targets, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-butyl-2-methoxy-4-(methylsulfanyl)benzamide
- 2-methoxy-4-(methylsulfanyl)benzoic acid
Uniqueness
N-[2-methoxy-4-(methylsulfanyl)butyl]naphthalene-1-carboxamide is unique due to its combination of a naphthalene ring system with a carboxamide group and a side chain containing both methoxy and methylsulfanyl functionalities. This structural arrangement can impart distinct chemical and biological properties compared to similar compounds, making it a valuable target for further research and development.
Eigenschaften
Molekularformel |
C17H21NO2S |
---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
N-(2-methoxy-4-methylsulfanylbutyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H21NO2S/c1-20-14(10-11-21-2)12-18-17(19)16-9-5-7-13-6-3-4-8-15(13)16/h3-9,14H,10-12H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
JAPVZXFSZGZBRL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CCSC)CNC(=O)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.